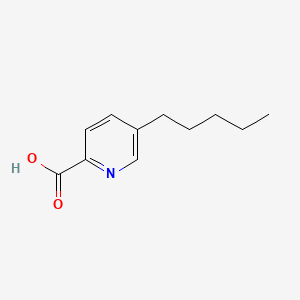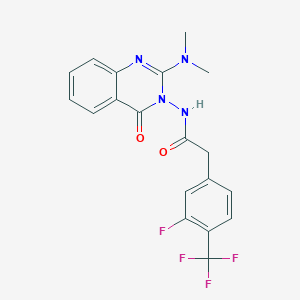
Azetidine, 1-(1-oxo-9-octadecenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azetidine, 1-(1-oxo-9-octadecenyl)- is a chemical compound with the molecular formula C21H39NO and a molecular weight of 321.54 g/mol . It features a four-membered azetidine ring, which is a significant structural motif in organic chemistry due to its unique reactivity and stability . This compound is also known for its applications in various fields, including organic synthesis and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of azetidine, 1-(1-oxo-9-octadecenyl)- typically involves the reaction of azetidine with 1-oxo-9-octadecenyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of azetidine, 1-(1-oxo-9-octadecenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
Azetidine, 1-(1-oxo-9-octadecenyl)- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms, and various substituted azetidine derivatives .
Applications De Recherche Scientifique
Azetidine, 1-(1-oxo-9-octadecenyl)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of azetidine, 1-(1-oxo-9-octadecenyl)- involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to interact with various biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes . The exact molecular targets and pathways are still under investigation, but its unique structure suggests it may have multiple modes of action .
Comparaison Avec Des Composés Similaires
Azetidine, 1-(1-oxo-9-octadecenyl)- can be compared with other similar compounds, such as aziridines and pyrrolidines:
Aziridines: Three-membered ring compounds with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered ring compounds with lower ring strain and different reactivity profiles.
The uniqueness of azetidine, 1-(1-oxo-9-octadecenyl)- lies in its four-membered ring structure, which provides a balance between stability and reactivity, making it a valuable compound in various applications .
Propriétés
Numéro CAS |
56667-16-4 |
|---|---|
Formule moléculaire |
C21H39NO |
Poids moléculaire |
321.5 g/mol |
Nom IUPAC |
1-(azetidin-1-yl)octadec-9-en-1-one |
InChI |
InChI=1S/C21H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(23)22-19-17-20-22/h9-10H,2-8,11-20H2,1H3 |
Clé InChI |
MFOQOSVAYUFOMI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)N1CCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)benzonitrile](/img/structure/B13938944.png)


![2-Dimethylamino-4-[3-(2-ethyl-6-methyl-4-pyridinyl)-[1,2,4]oxadiazol-5-yl]-6-methylpyridine](/img/structure/B13938951.png)



![6-Ethyl-2,6-diazaspiro[3.4]octane](/img/structure/B13938973.png)


![Thieno[3,2-D]thiazol-2(1H)-one](/img/structure/B13938987.png)

